methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic heterocyclic system is substituted at position 6 with an acetyl group and at position 2 with a 4-(N,N-diisobutylsulfamoyl)benzamido moiety. The methyl ester at position 3 enhances solubility and modulates pharmacokinetic properties. The diisobutylsulfamoyl group contributes to its unique steric and electronic profile, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-16(2)13-29(14-17(3)4)37(33,34)20-9-7-19(8-10-20)24(31)27-25-23(26(32)35-6)21-11-12-28(18(5)30)15-22(21)36-25/h7-10,16-17H,11-15H2,1-6H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDZAXYDLSAISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Observations :
- Position 6 : Acetyl substitution (target compound and 3e) may enhance metabolic stability compared to isopropyl () or benzyl () groups.
- Bioactivity: The trimethoxyphenylamino analog (3e) demonstrated antitubulin activity, suggesting that electron-rich aromatic substituents at position 2 correlate with microtubule disruption .
Research Findings and Implications
Substituent-Driven Activity : The sulfamoyl group in the target compound and ’s analog may confer selectivity for sulfotransferases or sulfonamide-binding targets, contrasting with the trimethoxyphenyl group’s antitubulin effects .
Metabolic Considerations : Acetyl and methyl ester groups (target compound) likely improve metabolic stability over ethyl esters () or unprotected amines .
Unanswered Questions : The diisobutylsulfamoyl moiety’s impact on bioavailability and target engagement remains uncharacterized. Comparative studies with ’s methyl-phenylsulfamoyl analog could clarify steric vs. electronic contributions.
Q & A
Q. What are the critical steps in synthesizing methyl 6-acetyl-2-(4-(N,N-diisulfamoyl)benzamido)tetrahydrothieno-pyridine carboxylate, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Amide coupling : Activation of the benzamido group using reagents like HATU or DCC in DMF .
- Sulfonylation : Introduction of the N,N-diisobutylsulfamoyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .
- Cyclization : Formation of the tetrahydrothieno-pyridine core using acid catalysis (e.g., HCOOH) .
Key optimizations include temperature control (0–25°C for sensitive steps) and solvent selection (DMF for polar intermediates, dry ether for reductions) to achieve yields >70% .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : - and -NMR to verify functional groups (e.g., acetyl at δ ~2.1 ppm, sulfamoyl at δ ~3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 505.7 vs. calculated 505.7) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How do the compound’s functional groups influence its reactivity?
- Acetyl group : Susceptible to hydrolysis under acidic/basic conditions; stabilized via steric hindrance from the tetrahydrothieno-pyridine core .
- Sulfamoyl group : Participates in hydrogen bonding and serves as a leaving group in nucleophilic substitutions (e.g., with amines) .
- Benzamido group : Undergoes photooxidation in UV light, requiring storage in amber vials .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
- Design of Experiments (DoE) : Screen parameters like catalyst loading (e.g., 5–20 mol% p-TsOH), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
- Alternative catalysts : Test Lewis acids (e.g., ZnCl) to enhance cyclization efficiency, as seen in analogous pyridine syntheses .
Q. How should researchers reconcile discrepancies in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., diisobutylsulfamoyl vs. dimethylsulfamoyl) and assay against targets like kinase enzymes .
- Dose-response curves : Compare IC values under standardized conditions (e.g., 10% FBS in cell media) to minimize matrix effects .
- Computational docking : Use molecular dynamics simulations to predict binding affinities to targets like PARP-1, explaining potency variations among analogs .
Q. What strategies are recommended for resolving conflicting NMR data on the acetyl group’s environment?
- Variable Temperature (VT) NMR : Assess conformational flexibility by acquiring spectra at 25°C and −40°C to detect dynamic effects .
- NOESY/ROESY : Identify spatial proximity between the acetyl group and adjacent protons (e.g., tetrahydrothieno protons) to confirm stereochemistry .
- Isotopic labeling : Synthesize -labeled acetyl derivatives to enhance signal resolution in crowded spectral regions .
Q. How can in silico modeling guide the identification of biological targets for this compound?
- Pharmacophore mapping : Align the compound’s functional groups (e.g., sulfamoyl H-bond acceptors) with known kinase inhibitors .
- Molecular docking : Screen against databases like PDB or ChEMBL to prioritize targets (e.g., EGFR, VEGFR2) for experimental validation .
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks, narrowing down viable therapeutic applications .
Methodological Guidelines
Q. What protocols are recommended for stability testing under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma stability : Add to rat plasma (1 mg/mL) and quantify remaining compound at 0, 1, 4, and 24h using HPLC .
- Light sensitivity : Expose to UV (365 nm) and assess photodegradation products with HRMS .
Q. How should researchers design comparative studies with structural analogs?
- Core structure retention : Compare analogs with identical tetrahydrothieno-pyridine cores but varied sulfamoyl substituents .
- Biological assays : Test all compounds in parallel against the same cell line (e.g., HeLa) with controls (e.g., staurosporine for apoptosis) .
- Data normalization : Express activity as % inhibition relative to vehicle-treated samples to minimize batch effects .
Data Interpretation Tables
Q. Table 1. Key Reaction Conditions for Functional Group Modifications
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-(N,N-diisobutylsulfamoyl)benzoyl chloride, NaH, THF, 0°C | 82 | |
| Acetylation | Acetic anhydride, pyridine, rt, 12h | 75 | |
| Cyclization | p-TsOH (10 mol%), toluene, 110°C, 6h | 68 |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog Substituent | Target IC (nM) | Assay Type | Reference |
|---|---|---|---|
| Diisobutylsulfamoyl | PARP-1: 12 ± 3 | In vitro | |
| Dimethylsulfamoyl | PARP-1: 45 ± 8 | In vitro | |
| Trifluoromethyl | EGFR: 280 ± 20 | Cell-based |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
